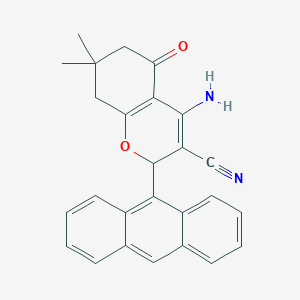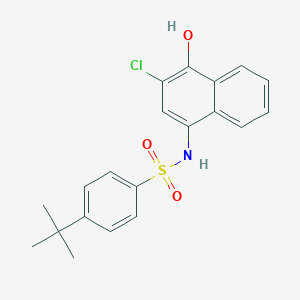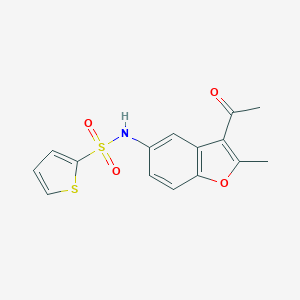![molecular formula C17H15BrN2O4 B431326 4-[3-[(4-Bromobenzoyl)amino]anilino]-4-oxobutanoic acid](/img/structure/B431326.png)
4-[3-[(4-Bromobenzoyl)amino]anilino]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-[(4-Bromobenzoyl)amino]anilino]-4-oxobutanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzoyl group and an anilino group attached to a butanoic acid backbone. It is primarily used in organic synthesis and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[(4-Bromobenzoyl)amino]anilino]-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromobenzoyl chloride with aniline to form 4-bromobenzoylaniline. This intermediate is then reacted with succinic anhydride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-[(4-Bromobenzoyl)amino]anilino]-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[3-[(4-Bromobenzoyl)amino]anilino]-4-oxobutanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[3-[(4-Bromobenzoyl)amino]anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The anilino group can form hydrogen bonds with proteins, affecting their structure and function. These interactions result in the modulation of cellular processes and biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{3-[(4-Chlorobenzoyl)amino]anilino}-4-oxobutanoic acid
- 4-{3-[(4-Methylbenzoyl)amino]anilino}-4-oxobutanoic acid
- 4-{3-[(4-Fluorobenzoyl)amino]anilino}-4-oxobutanoic acid
Uniqueness
4-[3-[(4-Bromobenzoyl)amino]anilino]-4-oxobutanoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity and the ability to participate in specific halogen bonding interactions. This uniqueness makes it valuable in various research applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C17H15BrN2O4 |
|---|---|
Molekulargewicht |
391.2g/mol |
IUPAC-Name |
4-[3-[(4-bromobenzoyl)amino]anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H15BrN2O4/c18-12-6-4-11(5-7-12)17(24)20-14-3-1-2-13(10-14)19-15(21)8-9-16(22)23/h1-7,10H,8-9H2,(H,19,21)(H,20,24)(H,22,23) |
InChI-Schlüssel |
ZWRKSHKDWBECBP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)NC(=O)CCC(=O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[2-[2-[2-(4-bromophenyl)-4-oxoquinazolin-3-yl]ethoxy]ethoxy]benzoate](/img/structure/B431243.png)

![2-(4-bromophenyl)-3-[6-(5-isopropyl-2-methylphenoxy)hexyl]-4(3H)-quinazolinone](/img/structure/B431245.png)
![3-(2-phenylethyl)-2-(propylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B431246.png)
![2-(ethylsulfanyl)-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B431247.png)
![ethyl {[4-oxo-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B431250.png)
![3-(2-phenylethyl)-2-[(2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B431252.png)
![2-(4-bromophenyl)-3-{2-[2-(1-naphthyloxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B431254.png)

![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-methoxybenzenesulfonamide](/img/structure/B431260.png)
![5-{[(4-Ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B431261.png)

![2-(butylsulfanyl)-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B431264.png)
![N,N-dibutyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B431266.png)
